An In-depth Technical Guide to 2-Chloro-4-sulfamoylbenzoic Acid
An In-depth Technical Guide to 2-Chloro-4-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-sulfamoylbenzoic acid, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific compound is limited, this document synthesizes available information, draws logical inferences from closely related analogues, and presents a scientifically grounded perspective on its properties, synthesis, and potential applications.
Core Identification and Physicochemical Properties
2-Chloro-4-sulfamoylbenzoic acid is a substituted aromatic compound featuring a carboxylic acid, a chloro group, and a sulfamoyl group (-SO₂NH₂) attached to a benzene ring. These functional groups impart a unique combination of reactivity and potential biological activity.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number : 53250-84-3[1]
Structural and Molecular Data
The arrangement of the functional groups on the benzene ring is crucial to the molecule's properties and interactions. The chloro and sulfamoyl groups are positioned to influence the acidity of the carboxylic acid and the overall electronic nature of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₄S | [1][2] |
| Molecular Weight | 235.64 g/mol | [1][2] |
| IUPAC Name | 2-chloro-4-(aminosulfonyl)benzoic acid | |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(=O)O |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.8 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 106 Ų | [2] |
A Note on a Structurally Related Analogue:
It is critical to distinguish 2-Chloro-4-sulfamoylbenzoic acid from the more commonly documented 2-Chloro-4-(methylsulfonyl)benzoic acid (CAS Number: 53250-83-2). The key difference lies in the sulfonyl group: the former has a sulfamoyl group (-SO₂NH₂), while the latter has a methylsulfonyl group (-SO₂CH₃). This seemingly minor change significantly alters the molecule's properties, particularly its hydrogen bonding capacity and potential biological interactions. For reference, 2-Chloro-4-(methylsulfonyl)benzoic acid has a reported melting point of 194.0 to 198.0 °C.[3]
Synthesis and Reactivity
A validated, step-by-step synthesis protocol for 2-Chloro-4-sulfamoylbenzoic acid is not explicitly detailed in readily available literature. However, based on established methods for the synthesis of related sulfamoylbenzoic acids, a plausible and logical synthetic pathway can be proposed.[4][5] This approach relies on the principles of electrophilic aromatic substitution and subsequent functional group transformation.
Proposed Synthetic Pathway
The synthesis would likely commence from 2-chlorobenzoic acid, a readily available starting material. The key steps would be chlorosulfonation followed by amination.
Caption: Proposed synthesis of 2-Chloro-4-sulfamoylbenzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualization based on known chemical transformations and should be optimized and validated under appropriate laboratory conditions.
Step 1: Chlorosulfonation of 2-Chlorobenzoic Acid
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
To the flask, add 2-chlorobenzoic acid.
-
Cool the flask in an ice bath.
-
Slowly add an excess of chlorosulfonic acid via the dropping funnel with continuous stirring. The reaction is exothermic and will generate HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product, 2-chloro-4-(chlorosulfonyl)benzoic acid.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
Causality: The strong electron-withdrawing nature of the chloro and carboxyl groups on the starting material deactivates the aromatic ring. However, the para position to the chloro group remains the most favorable site for electrophilic substitution by the chlorosulfonium cation generated from chlorosulfonic acid.
Step 2: Amination of 2-Chloro-4-(chlorosulfonyl)benzoic acid
-
Suspend the dried 2-chloro-4-(chlorosulfonyl)benzoic acid in a suitable solvent (e.g., tetrahydrofuran or acetone) in a round-bottom flask equipped with a stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add an excess of aqueous ammonium hydroxide. The sulfonyl chloride is highly reactive towards nucleophiles like ammonia.
-
Stir the reaction mixture vigorously for several hours at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the final product, 2-Chloro-4-sulfamoylbenzoic acid.
-
Filter the precipitate, wash with cold water to remove any inorganic salts, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Causality: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of ammonia, displacing the chloride and forming the stable sulfonamide bond.
Potential Applications in Drug Development
The structural motifs within 2-Chloro-4-sulfamoylbenzoic acid are present in numerous biologically active compounds, suggesting its potential as a valuable building block in pharmaceutical research.
Carbonic Anhydrase Inhibition
The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group and a key pharmacophore for inhibitors of carbonic anhydrases (CAs).[6] CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in:
-
Glaucoma: Reducing intraocular pressure.
-
Epilepsy: As anticonvulsants.
-
Diuretics: For managing edema and hypertension.
-
Oncology: Targeting tumor-associated CA isoforms.[6]
Derivatives of structurally similar sulfamoylbenzoic acids have been synthesized and investigated as CA inhibitors.[7] It is plausible that 2-Chloro-4-sulfamoylbenzoic acid could serve as a scaffold for developing novel and selective CA inhibitors.
Diuretic Agents
The sulfonamide moiety is a cornerstone of many diuretic drugs. While the exact mechanism can vary, they often act by inhibiting ion transport in the renal tubules. The substitution pattern on the aromatic ring can be systematically modified to fine-tune the diuretic potency and pharmacokinetic properties of potential drug candidates derived from this core structure.
General Synthetic Intermediate
The presence of three distinct and reactive functional groups (carboxylic acid, chloro group, and sulfonamide) makes this molecule a versatile intermediate for creating libraries of more complex compounds for screening in drug discovery programs.[8] The carboxylic acid can be readily converted to esters or amides, and the sulfonamide nitrogen can also be further functionalized.[8]
Safety and Handling
No specific safety data sheet (SDS) for CAS number 53250-84-3 is currently available. Therefore, a conservative approach to handling is imperative, drawing on data from structurally related compounds.
Hazard Profile (Inferred):
Based on the safety data for compounds like 4-Chloro-3-sulfamoylbenzoic acid and 2-chlorobenzoic acid, 2-Chloro-4-sulfamoylbenzoic acid should be handled as a substance that is potentially:[9]
-
Harmful if swallowed.[9]
-
A cause of skin irritation.[9]
-
A cause of serious eye irritation or damage.[9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or powder.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for several minutes. Seek medical attention.[10]
-
In case of skin contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[10]
-
If inhaled: Move to fresh air.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
2-Chloro-4-sulfamoylbenzoic acid (CAS 53250-84-3) is a chemical entity with significant, albeit largely unexplored, potential in the field of medicinal chemistry. Its value lies in the strategic combination of a carboxylic acid, a chloro substituent, and the pharmacologically significant sulfamoyl group. While a comprehensive experimental characterization is yet to be published, its structural similarity to known carbonic anhydrase inhibitors and diuretics makes it a compelling target for further investigation. The synthetic route proposed herein offers a logical and feasible approach for its preparation, paving the way for its inclusion in future drug discovery and development pipelines. Researchers are advised to proceed with caution regarding its handling, adopting safety protocols appropriate for related irritant compounds, and to conduct thorough analytical characterization of any synthesized material.
References
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Axios Research. 4-Sulphamoyl-2-chlorobenzoic acid. [Link]
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Angene Chemical. Benzoic acid, 4-(aminosulfonyl)-2-chloro-. [Link]
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Techemi. The Role of 2,4-Dichloro-5-sulfamoylbenzoic Acid in Chemical Synthesis. (2026-01-26). [Link]
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ResearchGate. Synthesis of a series of dialkylsulphamylbenzoic acids. [Link]
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QP Technologies. ABLEBOND 84-3. [Link]
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National Institutes of Health. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
- Google Patents. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
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Thermo Fisher Scientific. 4-Sulfamoylbenzoic acid - SAFETY DATA SHEET. (2007-01-15). [Link]
- Google Patents. Metalloenzymes for biomolecular recognition of n-terminal modified peptides.
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European Directorate for the Quality of Medicines & HealthCare. 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid Safety Data Sheet. [Link]
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CAPLINQ Corporation. LOCTITE ABLESTIK 84-3. [Link]
-
PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. [Link]
-
Bonding Source. 84-3 MSDS.pdf. [Link]
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